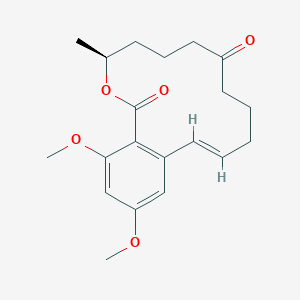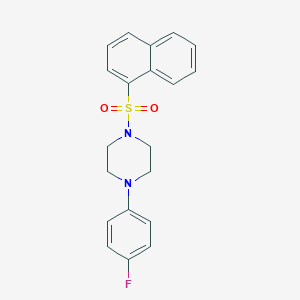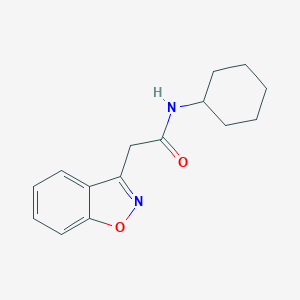![molecular formula C15H12BrNO3 B225984 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid, also known as BM 212, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been found to have potential therapeutic applications due to its anti-inflammatory and analgesic properties.
作用機序
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting the activity of COX enzymes, 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has been found to have anti-inflammatory, analgesic, and antioxidant properties. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has also been found to protect against oxidative damage in cells and tissues.
実験室実験の利点と制限
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized for its anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and purify. However, 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, it has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
将来の方向性
There are several future directions for research on 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212. One area of research could be to investigate its potential as a treatment for inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research could be to explore its antioxidant properties and its potential as a neuroprotective agent. Additionally, further studies could be conducted to optimize the synthesis of 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 and improve its solubility in water.
合成法
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-methylphenylamine with 2-chlorobenzoic acid. The resulting product is then further reacted with phosgene to obtain the final product, 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid. The synthesis of 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has been optimized to achieve high yields and purity.
科学的研究の応用
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has also been shown to have antioxidant properties that can protect against oxidative damage.
特性
製品名 |
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid |
|---|---|
分子式 |
C15H12BrNO3 |
分子量 |
334.16 g/mol |
IUPAC名 |
2-[(2-bromo-4-methylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H12BrNO3/c1-9-6-7-13(12(16)8-9)17-14(18)10-4-2-3-5-11(10)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
InChIキー |
LQVFCWDWBGOMQA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Br |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)


![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)







![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)

